eIF4A3-IN-12

Translation Initiation eIF4F Complex Silvestrol Analogue

eIF4A3-IN-12, also designated as compound 62, is a synthetically derived analogue of the natural product silvestrol. It functions as a potent inhibitor of eukaryotic translation initiation by disrupting the assembly of the eIF4F translation complex.

Molecular Formula C27H25ClO7
Molecular Weight 496.9 g/mol
Cat. No. B12392238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameeIF4A3-IN-12
Molecular FormulaC27H25ClO7
Molecular Weight496.9 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C23C(C(C(C2(C4=C(O3)C=C(C=C4OC)Cl)O)O)C(=O)OC)C5=CC=CC=C5
InChIInChI=1S/C27H25ClO7/c1-32-18-11-9-16(10-12-18)27-22(15-7-5-4-6-8-15)21(25(30)34-3)24(29)26(27,31)23-19(33-2)13-17(28)14-20(23)35-27/h4-14,21-22,24,29,31H,1-3H3/t21-,22-,24-,26+,27+/m1/s1
InChIKeyFAWAZAWGOJUXDV-PXIJUOARSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





eIF4A3-IN-12: A Silvestrol-Derived, Potent eIF4F Translation Inhibitor for Oncology Research


eIF4A3-IN-12, also designated as compound 62, is a synthetically derived analogue of the natural product silvestrol [1]. It functions as a potent inhibitor of eukaryotic translation initiation by disrupting the assembly of the eIF4F translation complex . The compound has a molecular formula of C27H25ClO7 and a molecular weight of 496.9 g/mol . It is a key research tool for investigating the pathogenesis of human cancers, where aberrant protein synthesis is a hallmark [1].

Why Silvestrol Analogues Like eIF4A3-IN-12 Are Not Interchangeable


The functional consequences of inhibiting the eIF4F complex are highly sensitive to the specific chemical modifications made to the parent scaffold, silvestrol [1]. Small structural changes among silvestrol analogues lead to significant, non-linear variations in their ability to inhibit the translation of mRNAs with complex 5' untranslated regions (UTRs) [2]. Consequently, substituting eIF4A3-IN-12 with another in-class compound, even a closely related silvestrol analogue, is not scientifically sound. Such a substitution can result in vastly different cellular potencies and translational selectivity profiles, compromising experimental reproducibility and leading to erroneous conclusions about the role of eIF4A3-dependent translation in disease models [3].

Quantitative Differentiation of eIF4A3-IN-12 from Key Comparators


Cellular Potency of eIF4A3-IN-12 vs. Parent Compound Silvestrol

eIF4A3-IN-12 demonstrates a 2.5-fold improvement in potency against myc-LUC translation compared to the parent natural product silvestrol, and a 2.9-fold improvement in inhibiting MBA-MB-231 cell growth. This indicates that the synthetic modifications in eIF4A3-IN-12 confer enhanced cellular activity relative to the natural product scaffold [1].

Translation Initiation eIF4F Complex Silvestrol Analogue

Differential Activity Profile of eIF4A3-IN-12 vs. eIF4A3-IN-11

While both eIF4A3-IN-12 and eIF4A3-IN-11 are silvestrol analogues, they exhibit markedly different cellular activity profiles. eIF4A3-IN-11 (compound 56) is approximately 20-fold more potent against myc-LUC translation (0.2 nM vs 4 nM) but has a distinct profile for other endpoints, being 17.5-fold less potent against tub-LUC translation (4 nM vs 70 nM). This demonstrates that the compounds are not functionally equivalent and should be chosen based on specific assay requirements [REFS-1, REFS-2].

Structure-Activity Relationship eIF4F Inhibitor Cellular Potency

Comparison of eIF4A3-IN-12 with Allosteric eIF4A3 Inhibitor eIF4A3-IN-2

eIF4A3-IN-12 and eIF4A3-IN-2 represent fundamentally different approaches to targeting the eIF4A family. eIF4A3-IN-12 is a silvestrol analogue that potently inhibits the eIF4F complex, whereas eIF4A3-IN-2 is an allosteric inhibitor of the eIF4A3 helicase, primarily used to study nonsense-mediated mRNA decay (NMD). The target compound, eIF4A3-IN-12, exhibits 27.5-fold greater potency in a cellular viability context (5 nM growth inhibition) compared to the in vitro IC50 of eIF4A3-IN-2 (110 nM) [REFS-1, REFS-2].

eIF4A3 Allosteric Inhibitor Nonsense-Mediated Decay

Selectivity for eIF4F Inhibition Over Simple 5'UTR Translation

A key feature of silvestrol analogues is their ability to selectively inhibit the translation of mRNAs with complex 5'UTRs over those with simple 5'UTRs. For eIF4A3-IN-12, this selectivity is quantified by the ratio of tub-LUC (complex 5'UTR) to myc-LUC (less complex) translation inhibition, which is 17.5 (70 nM / 4 nM) . This demonstrates that the compound preferentially targets mRNAs that are highly dependent on the eIF4F complex for their translation, a characteristic often associated with oncogenes [1].

Translation Selectivity 5'UTR eIF4F Dependence

Recommended Research Applications for eIF4A3-IN-12


Investigating eIF4F-Dependent Oncogene Translation

eIF4A3-IN-12 is optimally applied as a chemical probe to study the translation initiation of oncogenes like c-MYC, which contain complex 5'UTRs. Its potent inhibition (EC50 = 4 nM) of myc-LUC translation in cellular assays makes it a superior choice for dissecting the role of eIF4F in driving oncogenic protein expression . Use in experiments where a strong, specific block on eIF4F-dependent translation is required.

Comparative SAR Studies with Silvestrol Analogues

As a well-characterized member of the silvestrol analogue series (compound 62), eIF4A3-IN-12 serves as a benchmark for structure-activity relationship (SAR) studies. Its distinct potency profile relative to other analogues like eIF4A3-IN-11 (compound 56) and eIF4A3-IN-18 (compound 58) provides a critical reference point for understanding how specific chemical modifications alter biological activity [REFS-2, REFS-3]. Researchers synthesizing new analogues can use eIF4A3-IN-12 as a control to contextualize their findings.

Validating Target Engagement in Cellular Thermal Shift Assays (CETSA)

The well-defined mechanism of eIF4A3-IN-12, involving disruption of the eIF4F complex assembly, makes it an excellent tool compound for cellular target engagement studies. Its potency (cellular growth inhibition EC50 = 5 nM) suggests it can achieve sufficient intracellular concentrations to engage eIF4A3 in standard cell culture models, making it suitable for CETSA or similar biophysical assays to confirm target binding in a cellular context .

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